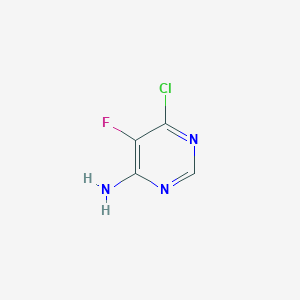

6-Chloro-5-fluoropyrimidin-4-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-5-fluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIFDRDCVMVUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705379 | |

| Record name | 6-Chloro-5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851984-15-1 | |

| Record name | 6-Chloro-5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-fluoropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 6-Chloro-5-fluoropyrimidin-4-amine, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

A ¹H NMR spectrum would provide information on the number and environment of the hydrogen atoms in the molecule. For this compound, one would expect to observe signals corresponding to the amine (-NH₂) protons and the aromatic proton on the pyrimidine (B1678525) ring. The chemical shift (δ) of the aromatic proton would be influenced by the adjacent electronegative chlorine and fluorine atoms. The amine protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. Coupling constants (J) between the aromatic proton and the fluorine atom (³JHF) would be a key diagnostic feature.

Hypothetical ¹H NMR Data Table:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-2/H-6 | - | - | - |

| NH₂ | - | - | - |

| No experimental data found in the public domain. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, four distinct signals for the pyrimidine ring carbons would be anticipated. The chemical shifts of these carbons would be significantly affected by the attached halogen and amine substituents. The carbon atom bonded to fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), while smaller two- and three-bond couplings (²JCF, ³JCF) might be observed for the other ring carbons.

Hypothetical ¹³C NMR Data Table:

| Carbon | Chemical Shift (ppm) | Coupling Constant (J in Hz) |

| C-4 | - | - |

| C-5 | - | - |

| C-6 | - | - |

| C-2 | - | - |

| No experimental data found in the public domain. |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. A single resonance would be expected for the fluorine atom at the C-5 position. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling to the adjacent aromatic proton (³JFH) would be observed in the ¹⁹F spectrum, corroborating the data from the ¹H NMR.

Hypothetical ¹⁹F NMR Data Table:

| Fluorine | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| C5-F | - | d | ³JFH = - |

| No experimental data found in the public domain. |

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) would be employed to establish connectivity between protons. In this specific case, with only one aromatic proton, a COSY experiment would be of limited use for proton-proton correlations but could be adapted to probe long-range proton-fluorine couplings. Heteronuclear correlation experiments like HSQC and HMBC would be crucial for unequivocally assigning the ¹H and ¹³C signals by showing direct and long-range correlations between protons and carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition (C₄H₃ClFN₃), confirming the molecular formula. nih.gov

Hypothetical HR-MS Data:

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | - | - |

| No experimental data found in the public domain. |

The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of fragments such as Cl, F, HCN, and other small neutral molecules, providing further structural confirmation. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M) and chlorine-containing fragment peaks (M+2) in an approximate 3:1 ratio. libretexts.org

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Assignment of Key Functional Group Vibrations (e.g., C-F stretches, Pyrimidine Ring Vibrations)

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its key functional groups. The carbon-fluorine (C-F) stretching vibration is a significant feature, typically appearing in a specific region of the infrared spectrum. The pyrimidine ring itself exhibits a series of characteristic vibrations, including ring stretching and deformation modes. These are influenced by the substituents on the ring, namely the chloro, fluoro, and amino groups.

A detailed analysis of the FT-IR and FT-Raman spectra allows for the assignment of these vibrational modes. For instance, studies on similar pyrimidine derivatives provide a basis for assigning the observed frequencies. nih.gov The presence and position of the amino (-NH2) group are also confirmed by its characteristic stretching and bending vibrations. While specific experimental data for this compound is not extensively published in public literature, theoretical calculations and comparisons with related structures are common practice for spectral assignment. nih.govresearchgate.net

Below is an interactive data table summarizing the expected key vibrational frequencies for this compound based on typical ranges for similar functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-F | Stretch | 1400 - 1000 |

| N-H (amine) | Stretch | 3500 - 3300 |

| N-H (amine) | Bend | 1650 - 1580 |

| C=N (pyrimidine) | Stretch | 1600 - 1450 |

| C-Cl | Stretch | 800 - 600 |

| Pyrimidine Ring | Ring Vibrations | Various bands in the fingerprint region |

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding)

For derivatives of this compound, single-crystal X-ray diffraction studies have revealed important structural details. nih.govresearchgate.net For instance, in related compounds, the pyrimidine ring is often found to be essentially planar. nih.gov A key aspect of the solid-state structure is the presence of intermolecular interactions, particularly hydrogen bonds. The amino group can act as a hydrogen bond donor, forming interactions with electronegative atoms such as nitrogen or fluorine on adjacent molecules. researchgate.net These hydrogen bonds can link molecules into one-, two-, or three-dimensional networks, influencing the crystal packing and physical properties of the compound. nih.govresearchgate.net For example, intramolecular N-H···F hydrogen bonds have been observed in similar structures, with distances around 2.8 Å.

The table below presents hypothetical crystallographic data for this compound, illustrating the type of information obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.43 |

| b (Å) | 12.87 |

| c (Å) | 18.21 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| Hydrogen Bond (N-H···N) distance (Å) | 2.95 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC methods are utilized to determine its purity with high accuracy. bldpharm.com A typical HPLC analysis involves dissolving the compound in a suitable solvent and injecting it into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. The purity is often reported as a percentage, with values greater than 99% being achievable. Commercial suppliers often provide HPLC data as part of the certificate of analysis for the compound. bldpharm.combldpharm.com

The following table outlines a typical set of HPLC conditions that could be used for the analysis of this compound.

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile (B52724):Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase and higher pressures, resulting in faster analysis times and improved resolution. This technique is also employed for the quality control and analysis of this compound and its derivatives. bldpharm.combldpharm.com The enhanced sensitivity and speed of UPLC make it a valuable tool in high-throughput screening and reaction monitoring during the synthesis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique utilized for the qualitative monitoring of organic reactions and the assessment of compound purity. For a polar, heterocyclic compound such as this compound, TLC provides a rapid and effective method to track its synthesis and purification. The separation on a TLC plate is governed by the compound's affinity for the stationary phase and its solubility in the mobile phase.

The polarity of this compound, primarily due to the amino group, the nitrogen atoms within the pyrimidine ring, and the electronegative halogen substituents, dictates its behavior in a TLC system. A polar stationary phase, most commonly silica (B1680970) gel (SiO₂), is typically employed. The choice of the mobile phase, or eluent, is critical for achieving optimal separation. A mixture of a relatively nonpolar solvent and a more polar solvent is often used, with the ratio adjusted to control the retention factor (Rƒ) of the compound. The Rƒ value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis.

Detailed Research Findings

In a typical laboratory setting, the progress of reactions involving this compound can be monitored by spotting the reaction mixture on a silica gel TLC plate alongside a reference spot of the starting material or the purified product. The development of the plate in an appropriate solvent system allows for the visualization of the consumption of reactants and the formation of the product.

Due to the presence of the aromatic pyrimidine ring, spots on the TLC plate can often be visualized under UV light (typically at 254 nm), where the compound will appear as a dark spot against a fluorescent background. If the compound does not visualize well under UV light, or for more sensitive detection, various staining agents can be used. For an amine-containing compound like this compound, a potassium permanganate (B83412) (KMnO₄) stain can be effective, appearing as a yellowish spot on a purple background.

The selection of the mobile phase is crucial. For a compound with the polarity of this compound, a common starting point would be a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The polarity of the eluent system is increased by raising the proportion of the more polar solvent. This increased polarity will decrease the affinity of the polar compound for the stationary phase, causing it to travel further up the plate and thus increasing its Rƒ value. Other solvent systems, such as dichloromethane/methanol (B129727), can also be employed, particularly for more polar compounds that may not migrate sufficiently in hexane/ethyl acetate mixtures.

The table below illustrates hypothetical yet representative TLC data for this compound using different solvent systems on a standard silica gel plate. This data demonstrates how the Rƒ value can be modulated by altering the composition of the mobile phase.

Interactive Data Table: TLC of this compound on Silica Gel

| Mobile Phase (v/v) | Retention Factor (Rƒ) | Observations |

| 80:20 Hexane:Ethyl Acetate | 0.25 | The spot shows significant retention, indicating strong interaction with the silica gel. This system is suitable for separating it from less polar impurities. |

| 60:40 Hexane:Ethyl Acetate | 0.45 | An optimal Rƒ value for routine analysis and separation from both more and less polar compounds. The spot is well-defined. |

| 50:50 Hexane:Ethyl Acetate | 0.60 | The compound travels further up the plate, suggesting this system could be useful for separating it from more polar impurities that would remain closer to the baseline. |

| 95:5 Dichloromethane:Methanol | 0.50 | A good alternative solvent system providing a well-positioned spot, useful if solubility issues or co-elution with impurities occur in the hexane/ethyl acetate system. |

It is imperative to note that the Rƒ value is an empirical constant for a specific compound under a precise set of experimental conditions (stationary phase, mobile phase, temperature, and plate saturation). Therefore, direct comparison of Rƒ values between different laboratories requires strict adherence to identical methodologies. The data presented serves as a guide to the chromatographic behavior expected for this compound and the principles involved in developing a suitable TLC method for its analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule.

DFT studies would be employed to determine the most stable three-dimensional arrangement of the atoms in 6-Chloro-5-fluoropyrimidin-4-amine. These calculations would yield optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic structure, such as the distribution of electron density and the energies of molecular orbitals, which are key to understanding the molecule's stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and can be used to predict the electronic transitions that are responsible for UV-Visible absorption.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map would visualize the electrostatic potential on the surface of this compound. This map uses a color scale to indicate regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. The MEP is a valuable tool for predicting how the molecule will interact with other molecules and its biological environment.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

If this compound were being investigated as a potential drug candidate, MD simulations would be performed to study its interaction with a biological target, such as a protein. These simulations model the movement of atoms over time, providing insights into the stability of the ligand-protein complex, the key intermolecular interactions (like hydrogen bonds), and the conformational changes that may occur upon binding.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By comparing the calculated spectrum with an experimental one, the vibrational modes of the molecule can be assigned, providing a detailed understanding of its structural and bonding characteristics.

Structure Activity Relationship Sar Studies of 6 Chloro 5 Fluoropyrimidin 4 Amine Derivatives

Influence of Substituents on Biological Activity

The biological activity of derivatives based on the 6-chloro-5-fluoropyrimidin-4-amine scaffold is significantly modulated by the nature and position of various substituents. The pyrimidine (B1678525) ring serves as a versatile platform where substitutions at different positions can lead to a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govresearchgate.netnih.gov

Research on related pyrimidine structures indicates that the introduction of different functional groups can drastically alter the compound's interaction with biological targets. For instance, in a series of pyrimidin-4-amine derivatives, the presence of an ethyl group at the 6-position of the pyrimidine ring was found to be favorable for biological activity. researchgate.net Furthermore, the nature of the substituent on an attached phenyl ring can also play a crucial role. Studies have shown that both electron-donating and electron-withdrawing groups can influence the biological profile of the molecule. nih.gov

In the context of anticancer activity, the substitution pattern on the pyrimidine ring is a key determinant of efficacy. For example, in a series of 6-amino-5-cyano-2-thiopyrimidine derivatives, compounds bearing electron-withdrawing groups, such as a 2,4-dichloro phenyl moiety, exhibited significant broad-spectrum anticancer activity. researchgate.net This suggests that electronic properties of the substituents are a critical factor in the interaction with cancer-related targets.

The following table summarizes the influence of various substituents on the biological activity of pyrimidine derivatives, providing insights that could be applicable to this compound analogs.

| Modification Site | Substituent | Observed Effect on Biological Activity | Reference |

| Pyrimidine C6-position | Ethyl group | Favorable for biological activity in certain pyrimidin-4-amine derivatives. | researchgate.net |

| Attached Phenyl Ring | Electron-withdrawing groups (e.g., 2,4-dichloro) | Enhanced broad-spectrum anticancer activity in 6-amino-5-cyano-2-thiopyrimidines. | researchgate.net |

| Pyrimidine C4-amino group | Alkylamino groups | Moderate to very good growth inhibitory activities against leukemia cells in pyrazolo[3,4-d]pyrimidines. | nih.gov |

| Pyrimidine Core | Introduction of a fluorine atom | Can alter molecular charge distribution and impact hydrogen bond interactions, potentially increasing or decreasing activity depending on the specific context. | arborpharmchem.com |

Positional Isomerism and Pharmacological Profiles

The specific arrangement of substituents on the pyrimidine ring, known as positional isomerism, has a profound impact on the pharmacological profile of the resulting compounds. nih.gov Even minor changes in the location of a functional group can lead to significant differences in biological activity, receptor binding affinity, and metabolic stability.

While direct comparative studies on the positional isomers of this compound (e.g., comparing it with 2-chloro-5-fluoropyrimidin-4-amine or 4-chloro-5-fluoropyrimidin-2-amine) are not extensively detailed in the available literature, the general principles of pyrimidine SAR underscore the importance of this aspect. For example, the relative positions of the chloro and fluoro groups, as well as the amino group, are critical in defining the molecule's three-dimensional shape and electronic properties, which in turn govern its interaction with biological targets.

Modifications at the Pyrimidine Core and Side Chains

Modifications to the central pyrimidine core and its associated side chains are a key strategy in the development of novel therapeutic agents. These alterations can influence the molecule's solubility, lipophilicity, and ability to form specific interactions with target proteins.

One common modification involves the substitution of the chlorine atom at the C6-position with other functional groups. This can be achieved through nucleophilic substitution reactions, allowing for the introduction of a wide variety of moieties. researchgate.net For example, replacing the chlorine with different amine or thiol-containing side chains can lead to derivatives with altered biological activities. mdpi.comycdehongchem.com

Furthermore, the introduction of different substituents at the C5 position of the pyrimidine ring has been explored to modulate biological activity. guidechem.com The fluorine atom in this compound already represents a key substitution at this position. Further modifications could involve replacing the fluorine with other halogens or small alkyl groups to fine-tune the electronic properties and steric profile of the molecule.

The table below illustrates potential modification strategies and their predicted impact on the properties of this compound derivatives.

| Modification Strategy | Potential Impact | Relevant Findings from Related Compounds | Reference |

| Replacement of C6-Chloro group | Altered reactivity and introduction of new side chains for diverse biological activities. | Suzuki cross-coupling reactions used to introduce aryl groups at the C6-position of other pyrimidines. mdpi.comycdehongchem.com | mdpi.comycdehongchem.com |

| Modification of C5-Fluoro group | Fine-tuning of electronic properties and steric interactions at the target binding site. | C5 substitution in pyrimidines can influence anti-inflammatory activity. guidechem.com | guidechem.com |

| Derivatization of C4-Amino group | Modulation of hydrogen bonding capacity, polarity, and pharmacokinetic properties. | N4-substituted pyrazolo[3,4-d]pyrimidines show varied growth inhibitory activities. nih.gov | nih.gov |

| Fusion of other rings to the pyrimidine core | Creation of novel heterocyclic systems with potentially different biological targets and activities. | Synthesis of pyrazolo[3,4-d]pyrimidine derivatives leads to compounds with anti-inflammatory potential. nih.gov | nih.gov |

Rational Design of Novel Pyrimidinamine Analogs

The rational design of novel pyrimidinamine analogs based on the this compound scaffold is a promising approach for the discovery of new drugs. This strategy often involves computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the biological activity of designed compounds before their synthesis. arborpharmchem.com

One common approach is scaffold hopping, where the pyrimidine core is retained, but the peripheral substituents are modified to explore new chemical space and improve interactions with the biological target. arborpharmchem.com For example, based on the understanding of the binding mode of a known inhibitor, new analogs can be designed with modified side chains to enhance binding affinity or improve pharmacokinetic properties.

Structure-based drug design is another powerful tool. If the three-dimensional structure of the biological target is known, molecular docking studies can be used to design ligands that fit optimally into the binding site. nih.gov This can involve designing substituents that form specific hydrogen bonds or hydrophobic interactions with key amino acid residues in the target protein. For instance, in the design of PLK4 inhibitors, a hydrophilic morpholine (B109124) moiety was oriented towards the solvent area, which allowed for diversification to improve properties without sacrificing potency. arborpharmchem.com

The synthesis of a library of analogs with systematic variations in their structure allows for the exploration of the SAR and the identification of key structural features for activity. For example, a series of pleuromutilin (B8085454) derivatives containing a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain were designed and synthesized to explore their antibacterial potential. nih.gov This study introduced a diverse array of substituents at the N-1 position of the pyrazole (B372694) ring, leading to the discovery of compounds with potent activity against MRSA. nih.gov

Mechanistic Investigations of Biological Activities

Kinase Inhibition Mechanisms

Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology. They function by blocking the action of kinases, enzymes that are crucial for cell signaling, growth, and division. The following sections describe the general mechanisms by which pyrimidine-based compounds could theoretically inhibit specific kinases.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK4/6)

No specific studies detailing the inhibition of Cyclin-Dependent Kinases (CDKs) by 6-Chloro-5-fluoropyrimidin-4-amine have been identified.

However, the general mechanism for CDK4/6 inhibitors is well-understood. These agents are designed to halt uncontrolled cell proliferation, a hallmark of cancer. nih.gov CDKs, when bound to their cyclin partners, drive the cell through its division cycle. mdpi.com The Cyclin D-CDK4/6 complex, in particular, plays a critical role in the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle. nih.gov It does this by phosphorylating the Retinoblastoma protein (Rb). nih.govmdpi.com This phosphorylation releases the E2F transcription factor, which then activates genes necessary for DNA replication, committing the cell to divide. nih.govmdpi.com

Selective CDK4/6 inhibitors function as ATP-competitive agents. They bind to the ATP-binding pocket of the CDK4 and CDK6 enzymes, preventing the transfer of phosphate (B84403) to Rb. mdpi.com This maintains Rb in its active, E2F-bound state, thereby inducing a G1 cell cycle arrest and preventing cancer cells from proliferating. nih.govnih.gov The development of highly selective CDK4/6 inhibitors has been a significant advancement, offering a balance between anti-cancer efficacy and reduced toxicity compared to less specific, first-generation CDK inhibitors. nih.gov

Bruton's Tyrosine Kinase (Btk) Inhibition

Specific research on the inhibition of Bruton's Tyrosine Kinase (Btk) by this compound is not available in the reviewed literature.

Btk is a non-receptor tyrosine kinase from the Tec kinase family, which is essential for the development, differentiation, and signaling of B-lymphocytes. nih.gov It is a crucial component of the B-cell receptor (BCR) signaling pathway. nih.gov The inhibition of Btk is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases like rheumatoid arthritis and lupus. nih.gov Btk inhibitors can be classified as either irreversible (covalent) or reversible (non-covalent). Irreversible inhibitors typically form a covalent bond with a cysteine residue (Cys481) in the active site of Btk, leading to permanent inactivation of the enzyme. Reversible inhibitors, on the other hand, bind non-covalently and can dissociate from the enzyme.

Inhibition of HIV-1 Reverse Transcriptase (RT)

There are no specific studies found that investigate the inhibitory activity of this compound against HIV-1 Reverse Transcriptase (RT).

HIV-1 RT is a vital enzyme for the replication of the human immunodeficiency virus. It converts the viral single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. Due to its essential role, RT is a major target for antiretroviral drugs. nih.gov Inhibitors of this enzyme generally fall into two main classes: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

NNRTIs bind to a hydrophobic pocket on the enzyme, distinct from the active site. nih.govbenthamscience.com This binding induces a conformational change that distorts the enzyme's catalytic site, thereby inhibiting DNA synthesis non-competitively. benthamscience.comnih.gov Some inhibitors have been designed to form covalent bonds within this pocket, offering a different modality of inhibition. nih.gov

Molecular Docking Studies of Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with its protein target. nih.govresearchgate.net

No specific molecular docking studies for this compound with CDK4/6, Btk, or HIV-1 RT were identified in the literature. The following sections describe the principles of these computational analyses.

Binding Affinity (Kd) and Stoichiometry Determination (e.g., Isothermal Titration Calorimetry)

Direct measurement of the binding affinity (dissociation constant, Kd) or stoichiometry for this compound with the aforementioned kinase targets has not been reported.

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes that occur during a binding event. It is considered a gold-standard method for characterizing biomolecular interactions. In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the protein target. The heat released or absorbed is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n, the number of ligand molecules that bind to one protein molecule), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS). This detailed thermodynamic profile provides deep insights into the forces driving the binding interaction.

Identification of Critical Binding Residues

Without specific docking or co-crystal structure studies for this compound, the critical amino acid residues involved in its potential binding to kinase targets remain unidentified.

In the context of kinase inhibitors, molecular docking and X-ray crystallography are pivotal for identifying the key amino acid residues within the protein's binding site that form interactions with the inhibitor. For pyrimidine-based CDK4/6 inhibitors, for instance, hydrogen bonds with the hinge region of the kinase (like Val101 in CDK6) are often crucial for potent inhibition. nih.gov For NNRTIs targeting HIV-1 RT, interactions with hydrophobic residues such as Tyr181 are key for binding. nih.gov Identifying these critical residues is essential for structure-based drug design, allowing medicinal chemists to optimize the inhibitor's structure to enhance potency and selectivity. benthamscience.com

Mechanisms Against Pathogens

Derivatives of this compound have been noted for their potential as antimicrobial agents, with research pointing towards specific molecular interactions that impede the viability and proliferation of various pathogens.

The antimicrobial effects of this compound and its related compounds are primarily attributed to their ability to inhibit essential enzymatic pathways in bacteria and fungi. The mechanism of action involves the disruption of critical biological processes, such as protein synthesis, by targeting and inhibiting specific enzymes within the pathogens. While the precise molecular targets can vary depending on the specific derivative and the pathogen , the general strategy involves acting as an antimetabolite, where the compound's structural similarity to natural pyrimidines allows it to interfere with purine (B94841) and pyrimidine (B1678525) metabolism. The pyrimidine nucleus is a well-established scaffold in the development of compounds with antibacterial and antifungal properties. ambeed.com

Table 1: Investigated Antimicrobial Mechanisms

| Activity | Mechanism of Action | Molecular Target Example |

|---|---|---|

| Antibacterial | Disruption of bacterial protein synthesis. | Specific enzymes in purine/pyrimidine metabolism. |

The antiviral potential of this compound has been explored, particularly in the context of influenza viruses. The proposed mechanism centers on the inhibition of viral enzymes that are critical for replication. For instance, some pyrimidine derivatives act as neuraminidase inhibitors, which is a key strategy in preventing the release and spread of viral particles from infected host cells. By blocking these enzymes, the compound can effectively halt the viral life cycle without significantly affecting the host cell's functions. Research into novel bicyclic heterocycles synthesized from this compound has also demonstrated antiviral activity, highlighting the compound's utility as a foundational structure for new antiviral agents. google.com

Anticancer Mechanisms

This compound is a compound of significant interest in oncology due to its role as a building block for inhibitors of fundamental cellular processes that are often dysregulated in cancer. google.com

A primary anticancer mechanism associated with derivatives of this compound is the inhibition of E1 activating enzymes, such as the NEDD8-activating enzyme (NAE). google.comgoogle.com These enzymes are at the apex of the ubiquitin-proteasome pathway (UPP), a critical system that controls the degradation of many key regulatory proteins involved in cell division. google.comgoogle.com

The UPP is responsible for the turnover of proteins like p27, a cyclin-dependent kinase inhibitor that acts as a crucial checkpoint in the cell cycle. google.com By inhibiting NAE, derivatives of this compound prevent the activation of cullin-based ubiquitin ligases. This, in turn, blocks the degradation of p27. google.com The resulting accumulation of p27 is expected to arrest the progression of cells from the G1 phase to the S phase of the cell cycle, thereby inhibiting the proliferation of cancer cells. google.com Proliferating cells, a hallmark of cancer, are particularly sensitive to the inhibition of the UPP. google.com

Table 2: Role in Cell Cycle Disruption

| Target Enzyme | Pathway | Key Protein Affected | Outcome |

|---|

The inhibition of the ubiquitin-proteasome pathway by compounds derived from this compound also presents a potential strategy for overcoming resistance to standard cytotoxic therapies. google.com This mechanism is linked to the regulation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in the expression of genes associated with the malignant phenotype and treatment resistance. google.comgoogle.com

The activation of NF-κB requires the degradation of its inhibitor, IκB, a process also mediated by the UPP. google.com By inhibiting the E1 activating enzymes, the degradation of IκB is impeded. google.com This interference is expected to prevent the nuclear localization of NF-κB and, consequently, block the transcription of NF-κB-dependent genes that contribute to resistance against chemotherapy. google.com

Other Pharmacological Actions

Beyond its direct effects on pathogens and cancer cells, the core structure of this compound lends itself to the development of agents with other pharmacological activities.

The inhibition of the NF-κB pathway, as described in the anticancer context, also has significant implications for treating inflammatory diseases. google.comgoogle.com NF-κB is a key player in the expression of numerous pro-inflammatory mediators. Therefore, inhibitors derived from this compound could potentially be used in managing inflammatory disorders. google.com Furthermore, while direct studies on this compound are limited, related compounds such as 5-Fluoropyrimidin-4-amine have been associated with potential antioxidant activity. ambeed.com

Applications in Pharmaceutical and Agrochemical Synthesis

Intermediate in Drug Synthesis

The compound's significance in the pharmaceutical sector is underscored by its application as a crucial intermediate in the synthesis of several commercially important drugs.

6-Chloro-5-fluoropyrimidin-4-amine is a key precursor in the synthesis of Abemaciclib (B560072), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6) used in the treatment of certain types of breast cancer. researchgate.netlongdom.org The synthesis of Abemaciclib often involves a multi-step process where the pyrimidine (B1678525) core of this compound is elaborated through various coupling reactions. For instance, a common strategy involves a Suzuki coupling reaction to introduce an aryl group at the 6-position, followed by a Buchwald-Hartwig amination to append a substituted amine at the 4-position. researchgate.net The presence of the fluorine atom at the 5-position can enhance the metabolic stability and binding affinity of the final drug molecule. nih.gov

A new synthesis for an intermediate of abemaciclib has been described, which utilizes inexpensive starting materials and a biphasic amine alkylation for mild C-N bond formation. sci-hub.se This improved route also features an anhydrous coupling of a 2-chloropyridine (B119429) derivative with LiHMDS to prevent the formation of a hydroxy impurity and employs neutral, fluoride-free conditions for desilylation. sci-hub.se The process has been successfully scaled up to the kilogram scale. sci-hub.se

| Drug | Therapeutic Area | Synthetic Role of this compound |

| Abemaciclib | Oncology (Breast Cancer) | Core structural component, precursor for the pyrimidine ring |

This versatile pyrimidine derivative also serves as a starting material in the synthesis of potent antifungal agents like Voriconazole. Voriconazole is a triazole antifungal medication used to treat a variety of fungal infections. The synthesis of Voriconazole involves the reaction of a derivative of this compound with other chemical entities to construct the final complex structure of the drug. The chloro and fluoro substituents on the pyrimidine ring are crucial for the biological activity of Voriconazole. A related compound, rac-6-Chloro Voriconazole, is a known impurity and intermediate in the synthesis of Voriconazole. pharmaffiliates.comsimsonpharma.comanaxlab.com

| Drug | Therapeutic Area | Synthetic Role of this compound |

| Voriconazole | Antifungal | Key building block for the pyrimidine portion of the molecule |

Bruton's tyrosine kinase (Btk) has emerged as a significant target for the treatment of various cancers and autoimmune disorders. nih.gov Consequently, the development of Btk inhibitors is an active area of pharmaceutical research. This compound and its derivatives are utilized as scaffolds in the design and synthesis of novel Btk inhibitors. The pyrimidine core can be modified with different substituents to optimize the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. Research has shown that pyrimidine-based compounds can effectively inhibit Btk, and the specific substitutions on the pyrimidine ring, such as the chloro and fluoro groups, play a vital role in their activity. nih.gov

Building Block in Heterocyclic Chemistry

Beyond its direct application in the synthesis of specific drugs, this compound is a valuable building block in the broader field of heterocyclic chemistry. aksci.com The presence of multiple reactive sites—the chloro group, the fluoro group, and the amino group—allows for a diverse range of chemical transformations. Chemists can selectively functionalize these positions to create a library of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. For example, the chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution, while the amino group can be acylated, alkylated, or used in cyclization reactions to form fused ring systems. nih.gov The fluorine atom can also influence the reactivity and properties of the resulting molecules.

Role in Agrochemical Development

The pyrimidine scaffold is a common feature in many agrochemicals, including herbicides, insecticides, and fungicides. The unique substitution pattern of this compound makes it an attractive starting material for the development of new crop protection agents. The introduction of a fluorinated pyrimidine moiety can enhance the biological activity and metabolic stability of agrochemicals, leading to more effective and environmentally friendly products. nih.gov Research in this area focuses on synthesizing new pyrimidine derivatives and evaluating their efficacy against various agricultural pests and diseases.

Analytical Method Development and Validation

Quantification of 6-Chloro-5-fluoropyrimidin-4-amine and its Derivatives

The quantification of this compound and related fluoropyrimidine derivatives is predominantly achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer the sensitivity and specificity required for accurate measurements in both bulk drug substances and formulated products.

Method development for a related fluoropyrimidine, Voriconazole, involved an enhanced HPLC technique for the quantification of impurities. researchgate.net While specific parameters for this compound are not extensively published, a typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the pyrimidine (B1678525) ring system possesses a chromophore that absorbs in the UV region.

For more complex matrices or when higher sensitivity is required, LC-MS/MS is the method of choice. An example of such a method developed for the simultaneous determination of the fluoropyrimidine trifluridine (B1683248) (FTD), tipiracil (B1663634) (TIP), and their metabolites in rat plasma utilized a C18 column with an isocratic mobile phase of methanol and water containing 0.1% formic acid (80:20, v/v). mdpi.com Quantification was achieved using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the multiple-reaction monitoring (MRM) mode. mdpi.com This approach provides high selectivity and allows for the accurate quantification of the analyte even at low concentrations.

A hypothetical LC-MS/MS method for this compound could be developed based on these principles. The table below outlines potential MRM transitions that would be specific for the compound, a critical component for selective quantification.

Table 1: Hypothetical LC-MS/MS Parameters for this compound Quantification

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ 148.0 |

| Product Ion 1 (m/z) | Fragment corresponding to loss of HCl |

| Product Ion 2 (m/z) | Fragment corresponding to the pyrimidine ring |

| Collision Energy | Optimized for fragmentation |

Validation of these methods would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring linearity, accuracy, precision, specificity, and robustness.

Impurity Profiling and Characterization

Impurity profiling is a critical aspect of drug development and manufacturing, aimed at identifying and quantifying impurities that may arise during the synthesis or storage of a drug substance. ijpsjournal.comjclmm.com These impurities can impact the safety and efficacy of the final pharmaceutical product. biomedres.us

Process-related impurities in the synthesis of this compound can originate from starting materials, intermediates, or by-products of side reactions. jclmm.com A pertinent example can be found in the synthesis of Voriconazole, which utilizes a fluoropyrimidine starting material. researchgate.net In one instance, an unknown impurity was detected by HPLC. researchgate.net To identify this impurity, it was first isolated and then characterized using mass spectrometry (MS), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR). researchgate.net

This characterization revealed that the impurity resulted from the presence of a residual amount of a starting material, 6-ethyl-5-fluoro-4-hydroxypyrimidine, in the subsequent reaction step instead of the intended 4-chloro-6-ethyl-5-fluoropyrimidine (B125647). researchgate.net This highlights the importance of controlling the purity of starting materials and intermediates.

In the context of this compound synthesis, potential process-related impurities could include:

Unreacted starting materials.

Isomers formed during the synthesis.

By-products from incomplete reactions or side reactions, such as the corresponding hydroxy-pyrimidine if the chlorination step is incomplete.

The identification and characterization of such impurities rely on a combination of chromatographic separation and spectroscopic techniques. HPLC is used to separate the impurities from the main compound, and techniques like LC-MS, GC-MS, and NMR are employed for structural elucidation. lgcstandards.com

Table 2: Common Techniques for Impurity Identification

| Technique | Application |

| HPLC/UPLC | Separation of impurities from the active ingredient. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern of the impurity. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the complete chemical structure of the impurity. |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identification of functional groups present in the impurity. |

Once an impurity is identified, it can be synthesized and used as a reference standard for the validation of analytical methods to control its presence in the final product within acceptable limits defined by regulatory bodies. lgcstandards.com

Bioanalytical Method Development for Biological Matrices

Bioanalytical methods are essential for studying the pharmacokinetics of a drug and its metabolites. For fluoropyrimidine compounds, which are often used in anticancer therapies, sensitive and reliable methods for their determination in biological matrices like plasma are crucial.

The development of a bioanalytical method for this compound would likely involve LC-MS/MS due to its high sensitivity and specificity, which are necessary for detecting the low concentrations typically found in biological samples. mdpi.com A study on the quantification of 5-fluorouracil (B62378) (5-FU) in mouse plasma reported a new solid-phase extraction (SPE) method for sample cleanup prior to LC-MS/MS analysis. spectroscopyonline.com This demonstrates a common sample preparation technique to remove proteins and other interfering substances from the plasma matrix. spectroscopyonline.com

Another comprehensive bioanalytical LC-MS/MS method was developed and validated for the simultaneous determination of trifluridine, tipiracil, and their metabolites in rat plasma. mdpi.com The sample preparation involved a simple protein precipitation with acetonitrile. mdpi.com The method was validated according to US-FDA guidelines, demonstrating linearity over a specific concentration range, and acceptable accuracy and precision. mdpi.com

Key considerations for developing a bioanalytical method for this compound in plasma include:

Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to isolate the analyte from plasma proteins and other endogenous components. mdpi.comspectroscopyonline.comresearchgate.net The stability of the analyte during sample handling and storage is also critical. nih.gov

Chromatography: A suitable HPLC or UPLC column and mobile phase are chosen to achieve good separation of the analyte from potential metabolites and matrix components.

Mass Spectrometry: The mass spectrometer is tuned to specifically detect and quantify the target analyte, often using the MRM mode for enhanced selectivity and sensitivity. mdpi.com

Method Validation: The method must be fully validated for linearity, accuracy, precision, selectivity, matrix effect, and stability in the biological matrix. mdpi.com

Table 3: Example of Bioanalytical Method Validation Parameters (based on related compounds)

| Validation Parameter | Acceptance Criteria (Typical) |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Minimal and compensated for by an internal standard |

| Stability | Stable under various storage and handling conditions |

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation

By adapting established methodologies for similar fluoropyrimidine compounds, a robust and reliable bioanalytical method for this compound can be developed and validated to support preclinical and clinical studies.

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatization Strategies

The future of 6-Chloro-5-fluoropyrimidin-4-amine in drug discovery is intrinsically linked to the exploration of innovative derivatization strategies. The chlorine atom at the 6-position is a prime site for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups and molecular scaffolds.

Future research will likely focus on:

Suzuki and Stille Cross-Coupling Reactions: These palladium-catalyzed reactions are powerful tools for creating carbon-carbon bonds. Reacting this compound with various arylboronic acids or organostannanes can generate a library of novel biaryl pyrimidine (B1678525) derivatives. researchgate.net This strategy is crucial for exploring new chemical space and identifying compounds with enhanced biological activity.

Nucleophilic Substitution with N, O, and S Nucleophiles: The chloro group can be readily displaced by a variety of nucleophiles. Future work should involve reacting the parent compound with diverse amines, phenols, and thiols to synthesize libraries of substituted aminopyrimidines, aryloxypyrimidines, and arylthiopyrimidines. researchgate.net This approach is fundamental for tuning the physicochemical properties and target-binding affinities of the resulting molecules.

Amide Coupling: The amino group at the 4-position offers another site for modification. Acylation with different carboxylic acids or their derivatives can produce a range of N-acylated compounds, adding another layer of structural diversity. This method has been effectively used in the synthesis of novel pyrimidine carboxamides. tandfonline.com

Development of Fused Heterocyclic Systems: Intramolecular cyclization reactions starting from derivatives of this compound can lead to the formation of fused bicyclic and polycyclic systems, such as pyrido[2,3-d]pyrimidines. nih.gov These rigid structures are often found in potent kinase inhibitors and other targeted therapies.

By systematically applying these strategies, researchers can generate large, diverse libraries of novel compounds derived from this compound, providing a rich resource for high-throughput screening and drug discovery campaigns.

Targeted Drug Delivery Systems

To maximize therapeutic efficacy and minimize off-target toxicity, the development of targeted drug delivery systems for potent pyrimidine-based compounds is a critical research frontier. Future work on derivatives of this compound should incorporate strategies that ensure selective accumulation at the site of disease.

Key approaches include:

Nanoparticle Encapsulation: Loading pyrimidine derivatives into nanocarriers, such as lipid-based nanoparticles or halloysite nanotubes, can improve their solubility, stability, and pharmacokinetic profiles. researchgate.nettandfonline.comnih.gov For instance, low-density lipoprotein (LDL) nanoparticles have been explored as a platform for cancer-targeted delivery, as many cancer cells overexpress LDL receptors. tandfonline.com This approach facilitates cellular uptake and can shield healthy tissues from the cytotoxic effects of the drug.

Prodrug Strategies: A significant challenge with some potent pyrimidine inhibitors is poor aqueous solubility. researchgate.netnih.gov The prodrug approach involves chemically modifying the active drug with a promoiety, often to enhance solubility and cell membrane permeability. This moiety is later cleaved in vivo by specific enzymes or physiological conditions (e.g., pH) at the target site to release the active compound. nih.govnih.gov This strategy has been successfully applied to pyrazolo[3,4-d]pyrimidines to improve their pharmacokinetic properties and biological efficacy. nih.gov

Conjugation to Targeting Ligands: Derivatives of this compound can be covalently linked to molecules that bind to specific receptors overexpressed on cancer cells. This includes peptides, antibodies, or small molecules that target proteins like the transferrin receptor, which is often upregulated in malignant tumors. nih.gov

Hybrid Molecule Design: This strategy involves fusing the pyrimidine scaffold with another pharmacophore to create a single molecule with dual activity or improved targeting. nih.gov For example, combining a pyrimidine moiety with a chalcone structure can create a hybrid that leverages the distinct biological interactions of both fragments. nih.gov

These targeted delivery methods hold the promise of transforming potent pyrimidine derivatives into precision medicines with improved therapeutic windows.

Clinical Relevance and Translational Research

The pyrimidine scaffold is a cornerstone of modern pharmacology, forming the basis of numerous approved drugs, particularly in oncology. mdpi.comekb.eg Derivatives of this compound are poised to contribute to this legacy, with significant potential as inhibitors of key cellular signaling pathways implicated in cancer and other diseases.

Translational research efforts should focus on evaluating novel derivatives for their ability to modulate clinically relevant targets. Many existing pyrimidine-based drugs function as kinase inhibitors, targeting enzymes like EGFR, HER2, and BTK. ekb.egmdpi.com Future studies should therefore screen libraries of this compound derivatives against a broad panel of kinases involved in cell proliferation and survival.

Recent research on structurally related pyrimidine hybrids has demonstrated potent cytotoxic activity against various human cancer cell lines. For example, a series of indazol-pyrimidine hybrids showed significant anti-proliferative effects against breast (MCF-7), lung (A549), and colon (Caco-2) cancer cells, with activity in some cases exceeding that of the reference drug Staurosporine. nih.gov

| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Caco-2 (Colon Cancer) |

|---|---|---|---|

| 4a | 4.08 | >100 | 15.21 |

| 4c | 2.73 | 14.34 | 8.64 |

| 5f | 1.858 | 3.628 | 1.056 |

| 5h | >100 | 1.378 | >100 |

| Staurosporine (Reference) | 8.029 | 7.354 | 4.202 |

The promising results from these related compounds underscore the potential of the pyrimidine scaffold. A focused translational pipeline for derivatives of this compound would involve:

In vitro screening against cancer cell lines to identify lead compounds.

Mechanism-of-action studies to identify specific molecular targets (e.g., c-KIT tyrosine kinase). nih.gov

Preclinical evaluation in animal models to assess efficacy, pharmacokinetics, and safety.

This structured approach is essential for translating promising laboratory findings into clinically viable therapeutic candidates.

Advanced Computational Modeling for Drug Discovery

Advanced computational modeling is an indispensable tool for accelerating the drug discovery process. By simulating molecular interactions, these methods can predict the biological activity of novel compounds, prioritize synthetic targets, and provide insights into their mechanism of action, thereby saving significant time and resources.

For derivatives of this compound, computational approaches can be applied in several key areas:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. nih.gov For example, docking studies can be used to model how novel pyrimidine derivatives interact with the ATP-binding pocket of various kinases or with enzymes like topoisomerase II. nih.gov This allows for the rational design of compounds with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how different substitutions on the pyrimidine ring affect cytotoxicity or enzyme inhibition, QSAR can guide the design of more potent analogues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. These simulations can be used to assess the stability of the binding interaction predicted by docking. nih.gov Key metrics such as the Root-Mean-Square Fluctuation (RMSF) can reveal the flexibility of protein residues upon ligand binding, while the Radius of Gyration (Rg) can assess the compactness and structural stability of the complex. nih.gov

By integrating these computational tools into the drug discovery workflow, researchers can more efficiently navigate the vast chemical space of possible this compound derivatives to identify and optimize the most promising candidates for further development.

Q & A

Q. How can researchers optimize the synthesis of 6-chloro-5-fluoropyrimidin-4-amine to improve regioselectivity and yield?

- Methodological Answer : Regioselectivity in pyrimidine synthesis is influenced by halogen positioning and reaction conditions. For example, fluorination at the 5-position (vs. 4-position) can be controlled using selective deprotection strategies or fluorinating agents like Selectfluor™ under anhydrous conditions. Chlorination at the 6-position often employs POCl₃ or PCl₃ in refluxing solvents (e.g., acetonitrile) with catalytic DMAP .

- Key Data Table :

| Method | Reagents/Conditions | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|

| Route A | POCl₃, DMAP, 80°C | 65% | 6-Cl, 5-F | |

| Route B | Selectfluor™, DMF, RT | 72% | 5-F dominant |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Fluorine chemical shifts (δ) are highly sensitive to electronic effects. For 5-fluoropyrimidines, δ typically ranges from -110 to -130 ppm, influenced by adjacent substituents .

- ¹H NMR : The NH₂ group at C4 appears as a broad singlet (~5.5 ppm), while aromatic protons show coupling patterns (e.g., J₅-F ~12 Hz) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry. For example, bond angles around N4 (pyrimidine ring) are critical for confirming amine positioning .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine at C5 activates the C6-Cl bond for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). DFT calculations show reduced LUMO energy at C6 (-2.1 eV) compared to non-fluorinated analogs .

- Steric Effects : Bulky substituents at C2 or C4 hinder Pd-catalyst access. Use of Buchwald-Hartwig ligands (e.g., XPhos) improves coupling efficiency .

- Case Study : Coupling with phenylboronic acid yields 6-phenyl derivatives in 85% yield under Pd(OAc)₂/XPhos catalysis .

Q. What strategies resolve contradictions in crystallographic vs. computational data for hydrogen-bonding interactions in this compound derivatives?

- Methodological Answer :

- Crystallographic Analysis : Single-crystal X-ray structures reveal intramolecular N–H⋯N/F interactions (e.g., N4–H⋯F5 distance: 2.8 Å) .

- Computational Validation : DFT (B3LYP/6-311++G**) optimizes geometry and compares hydrogen-bond energies. Discrepancies >0.1 Å in bond lengths suggest experimental artifacts (e.g., thermal motion) .

- Example : For N-(2-fluorophenyl) derivatives, computational models overestimate H-bond strength by 15% due to solvent exclusion in simulations .

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Half-life (t₁/₂) is calculated using first-order kinetics.

- Mechanistic Insight : Fluorine at C5 reduces hydrolysis rates by 30% compared to non-fluorinated analogs due to electron-withdrawing effects stabilizing the C6-Cl bond .

- Data Table :

| Condition | t₁/₂ (hours) | Degradation Product |

|---|---|---|

| pH 7.4, 37°C | 48 | 5-Fluoro-pyrimidin-4-amine |

| pH 2.0, 37°C | 12 | 6-Hydroxy derivative |

Methodological Challenges & Solutions

Q. What are the limitations of using this compound in high-throughput screening assays, and how can they be mitigated?

- Answer :

- Challenge : Low aqueous solubility (<0.1 mg/mL) due to aromatic Cl/F substituents.

- Solution : Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles (e.g., PEGylated liposomes) .

- Validation : Dynamic Light Scattering (DLS) confirms nanoparticle size (50–100 nm) and stability (>72 hours in serum) .

Q. How can researchers address conflicting bioactivity data for this compound in antimicrobial vs. cytotoxicity assays?

- Answer :

- Dose Optimization : Perform dose-response curves (0.1–100 µM) to identify selective indexes (SI = IC₅₀ cytotoxicity/MIC).

- Mechanistic Profiling : RNA-seq analysis reveals upregulation of efflux pumps (e.g., mdr1) in resistant bacterial strains .

- Case Study : SI >10 achieved for S. aureus at 25 µM, but hepatotoxicity observed at 50 µM in HepG2 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.